molecular formula C15H18O3 B1323809 trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-52-8

trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323809
M. Wt: 246.3 g/mol
InChI Key: YULBUSBANSAEBU-WCQYABFASA-N
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Description

Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.3 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are not directly available from the search results .

Scientific Research Applications

Conformational Studies and Synthesis

The compound's derivatives have been a focus in research due to their interesting conformational properties and potential applications in drug design. For instance, 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, exhibits conformational preferences that have been thoroughly investigated using computational methods. Such studies are crucial for understanding the molecular structure and potential reactivity of similar compounds (Casanovas et al., 2008). Additionally, the synthesis of various stereoisomers of related compounds shows the chemical versatility and the potential for creating targeted molecules for specific biochemical interactions (Urones et al., 2004).

Isomerisation Studies

Research has also delved into the isomerisation of homologous compounds, offering insights into their chemical behavior under different conditions. For example, the cis-->trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions has been examined, providing valuable information on the stability and reactivity of these compounds (Gyarmati et al., 2006).

Bio-isostere Applications

Exploring the potential of cyclopentane-1,3-dione as a bio-isostere for the carboxylic acid functional group highlights the compound's relevance in medicinal chemistry. This research indicates the possibility of these derivatives being used in the design of new drugs or as a structural component in biological systems (Ballatore et al., 2011).

Ligand Chemistry

The complexation of related ligands with metals like Pd(II) and Pt(II) and the subsequent structural characterisation underline the potential of these compounds in coordination chemistry and possibly in catalysis or material science (Tauchman et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not directly available from the search results .

properties

IUPAC Name

(1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-2-3-7-12(10)14(16)9-11-6-4-8-13(11)15(17)18/h2-3,5,7,11,13H,4,6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULBUSBANSAEBU-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)C[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150387
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-52-8
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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